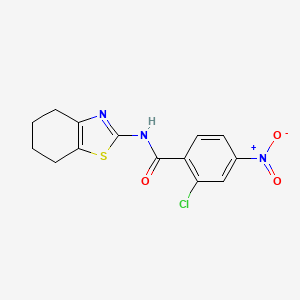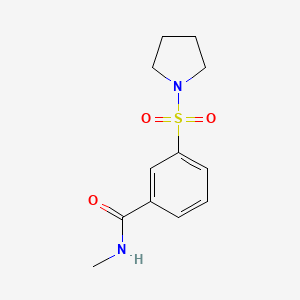![molecular formula C15H12N2O4S B5829980 methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a furoate ester derivative of 5-phenyl-1,3,4-oxadiazole-2-thiol, and it has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity through the induction of apoptosis in cancer cells. It has also been proposed that the compound inhibits microbial growth by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, the compound has been shown to have a fluorescent response to metal ions, making it a potential tool for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate in lab experiments include its potential applications in various scientific research fields, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate. One potential direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo. Another direction is to explore its potential as an antimicrobial agent, including its activity against different strains of bacteria and fungi. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its fluorescent response to metal ions.
Méthodes De Synthèse
The synthesis of methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with methyl 2-bromo-2-furoate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, and the product is obtained through purification processes such as column chromatography.
Applications De Recherche Scientifique
Methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacteria and fungi. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
methyl 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-19-14(18)12-8-7-11(20-12)9-22-15-17-16-13(21-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIQLUGXCYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)



![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)
![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)
